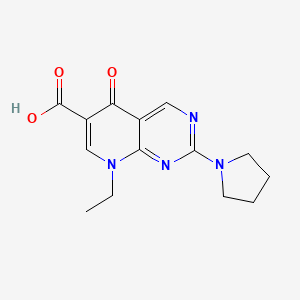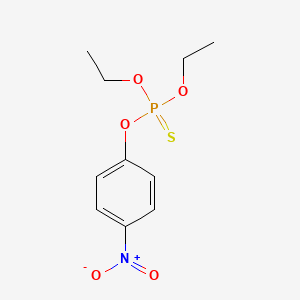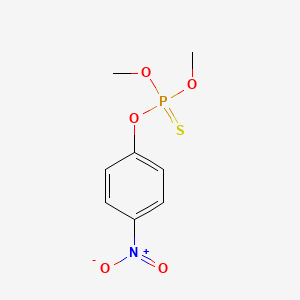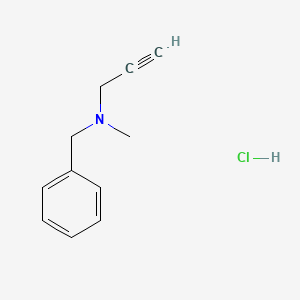
Pyritinol
Overview
Description
It was first synthesized in 1961 by Merck Laboratories by bonding two vitamin B6 compounds together with a disulfide bridge . Pyritinol has been used as a nootropic agent for cognitive disorders and learning disabilities in children, and it is also available as a dietary supplement in some countries .
Mechanism of Action
Target of Action
Pyrithioxin, also known as pyridoxine disulfide or pyrithioxine , is a semi-synthetic molecule synthesized by combining two molecules of vitamin B6 (pyridoxine) with a disulfide linkage . It primarily targets the signaling pathways of various neurotransmitters including acetylcholine, γ-aminobutyric acid, N-methyl-D-aspartate, etc .
Mode of Action
Pyrithioxin interacts with its targets by regulating their signaling pathways . This regulation leads to changes in the function of these neurotransmitters, which can have various effects on the body. For example, it has been shown to act as an antioxidant and anti-inflammatory agent, and also reduces plasma viscosity .
Biochemical Pathways
Pyrithioxin affects numerous biochemical reactions by serving as a coenzyme . It has been reported to increase the activity of glucose-6-phosphate dehydrogenase, thereby increasing the flux of glucose to the d-arabitol biosynthesis pathway .
Pharmacokinetics
Pyrithioxin is rapidly absorbed after enteral administration . Maximum radioactivity concentration is reached 30–60 min after oral administration of 100 mg of 14C pyritinol HCl–H2O . The plasma elimination half-life of total radioactivity is 2.5 h (range 2–8 h) . The metabolites are eliminated in the form of their conjugates via the kidney . Total urine excretion amounted to 72.4–74.2% of the total dose within 24 h of oral or intravenous administration .
Result of Action
The action of Pyrithioxin results in various molecular and cellular effects. It is indicated in pediatric populations to treat learning disabilities, developmental dysphasia, postnatal hypoxia, and other cognitive disorders . In adults, it is indicated for improving cognition and memory, Alzheimer’s disease, multi-infarct dementia, and rheumatoid arthritis .
Action Environment
The action of Pyrithioxin can be influenced by various environmental factors. For example, it has been suggested that Pyrithioxin may be useful in learning and memory deficits due to malnutrition and environmental deprivation . Furthermore, it has been shown to prevent acute ethanol intoxication and may be a treatment option in the management of alcoholic hangovers .
Biochemical Analysis
Biochemical Properties
Pyrithioxin plays a significant role in biochemical reactions. It regulates signaling pathways of various neurotransmitters including acetylcholine, γ-aminobutyric acid, N-methyl-d-aspartate, etc . It also acts as an antioxidant and anti-inflammatory agent, and reduces plasma viscosity .
Cellular Effects
Pyrithioxin has profound effects on various types of cells and cellular processes. It crosses the blood-brain barrier, making its major clinical utility in brain-related disorders . It facilitates the recovery of cortical cholinergic deficit due to nucleus basalis lesions .
Molecular Mechanism
The molecular mechanism of Pyrithioxin involves its interaction with various biomolecules. It regulates signaling pathways of various neurotransmitters, indicating its binding interactions with these neurotransmitters . It also acts as an antioxidant, suggesting its role in the regulation of oxidative stress at the molecular level .
Temporal Effects in Laboratory Settings
The effects of Pyrithioxin change over time in laboratory settings. It is rapidly absorbed after administration, with maximum radioactivity concentration reached 30–60 min after oral administration . The plasma elimination half-life of total radioactivity is 2.5 h (range 2–8 h) .
Dosage Effects in Animal Models
The effects of Pyrithioxin vary with different dosages in animal models. While specific dosage effects are not mentioned in the available literature, it is known that Pyrithioxin has been used in animal studies to improve cognition and prevent and manage learning disabilities .
Metabolic Pathways
Pyrithioxin is involved in the metabolism of glucose and amino acids in the brain . It promotes the activity of glucose-6-phosphate dehydrogenase, indicating its interaction with this enzyme .
Transport and Distribution
Pyrithioxin is rapidly absorbed after administration, indicating its efficient transport within the body . It crosses the blood-brain barrier, suggesting its distribution to the brain .
Subcellular Localization
Given its ability to cross the blood-brain barrier, it is likely that it localizes to the brain cells .
Preparation Methods
Pyritinol is synthesized by combining two molecules of pyridoxine with a disulfide linkage. The preparation method involves the reaction of pyridoxine hydrochloride with a disulfide-forming reagent under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the stability and purity of the final product .
Chemical Reactions Analysis
Pyritinol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols .
Scientific Research Applications
Pyritinol has been extensively studied for its potential therapeutic applications. It has been shown to regulate signaling pathways of various neurotransmitters, including acetylcholine, γ-aminobutyric acid, and N-methyl-D-aspartate . This compound also acts as an antioxidant and anti-inflammatory agent, reducing plasma viscosity and improving cerebral blood flow . It is indicated for improving cognition and memory, treating Alzheimer’s disease, multi-infarct dementia, and rheumatoid arthritis . Additionally, this compound has been investigated for its potential to enhance memory and cognitive function in both animal models and clinical studies .
Comparison with Similar Compounds
Pyritinol is similar to other nootropic agents such as piracetam, co-dergocrine, meclophenoxat, pentoxifylline, and nimodipine . These compounds are known for their cognitive-enhancing effects without causing sedation or stimulation. this compound is unique in its dual action as both a vitamin B6 analog and a disulfide-linked compound, which contributes to its distinct pharmacokinetic profile and therapeutic potential .
Properties
IUPAC Name |
5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20/h3-4,19-22H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXLXDIJGIWWFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048362 | |
| Record name | Pyrithioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1098-97-1 | |
| Record name | Pyritinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1098-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyritinol [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001098971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyritinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13084 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PYRITINOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrithioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyritinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRITINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK5Q5FZH2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-(HYDROXYMETHYL)-2-PYRIDYL]METHYL 2-(4-CHLOROPHENOXY)-2-METHYLPROPIONATE HYDROCHLORIDE](/img/structure/B1678449.png)













